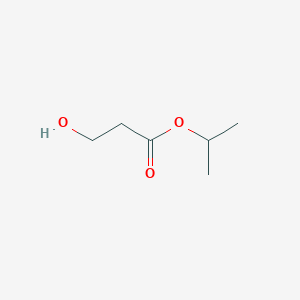

Isopropyl 3-hydroxypropanoate

Description

Structure

3D Structure

Properties

CAS No. |

84098-45-3 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxypropanoate |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-6(8)3-4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

MIDAHAFCJFVHFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Isopropyl 3 Hydroxypropanoate

Transformations Involving the Ester Moiety

The isopropyl ester group of isopropyl 3-hydroxypropanoate can undergo several key transformations, including hydrolysis, aminolysis, and reduction. These reactions allow for the modification of the carboxyl end of the molecule, leading to the formation of carboxylic acids, amides, and diols, respectively.

Hydrolysis: The ester can be hydrolyzed to the parent 3-hydroxypropanoic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often employed, followed by acidification to yield the free carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives where a free carboxyl group is required. For instance, the base-catalyzed hydrolysis of related 3-aryl-3-hydroxypropanoic esters has been performed to yield the corresponding carboxylic acids, which are precursors for further derivatization. irb.hr

Aminolysis: The direct conversion of the ester to an amide can be achieved through aminolysis. Research by Yamamoto and Tsuji has demonstrated a highly chemoselective amidation of β-hydroxy esters like this compound. chemistrysteps.com This method utilizes the directing effect of the β-hydroxyl group in a metal-catalyzed reaction. Using tantalum(V) ethoxide as a catalyst, the ester can react with various amines to form the corresponding N-substituted 3-hydroxypropanamides in good yields. chemistrysteps.com For unactivated esters such as the isopropyl ester, the reaction typically requires elevated temperatures (e.g., 100 °C). chemistrysteps.com This selective transformation is particularly valuable as it avoids the need to first hydrolyze the ester to the carboxylic acid and then perform a separate amide coupling reaction.

Reduction: The ester functionality can be reduced to a primary alcohol, converting this compound into 1,3-propanediol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, ultimately leading to the formation of the diol after an aqueous workup. youtube.com

Table 1: Selected Transformations of the Ester Moiety of this compound and Related Esters

| Transformation | Reagents and Conditions | Product | Notes |

|---|

| Hydrolysis | 1. Base (e.g., LiOH) 2. Acid (e.g., HCl) | 3-Hydroxypropanoic acid | A general method for converting esters to carboxylic acids. irb.hr | | Aminolysis | Amine, Tantalum(V) ethoxide (10 mol%), Toluene, 100 °C, 24h | N-substituted 3-hydroxypropanamide (B15828) | Chemoselective amidation directed by the β-hydroxyl group. chemistrysteps.comrsc.org | | Reduction | 1. Lithium aluminum hydride (LiAlH₄), Ether 2. H₃O⁺ workup | 1,3-Propanediol | A strong reducing agent is required for ester reduction. masterorganicchemistry.comlibretexts.org |

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization, allowing for protection, oxidation, and etherification reactions.

Protection: To perform reactions selectively at the ester or other parts of a more complex molecule, the hydroxyl group is often protected. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBS) group. The reaction of this compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) affords the corresponding TBS-ether. This protection strategy has been successfully employed in the synthesis of precursors for liquid crystals. irb.hr

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding isopropyl 3-oxopropanoate (B1240783) (an isopropyl β-ketoester). This transformation is a crucial step in the synthesis of many biologically active compounds and synthetic intermediates. Mild oxidation methods are preferred to avoid side reactions. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures followed by the addition of a hindered base like triethylamine, is a well-established method for converting secondary alcohols to ketones with high yields and excellent functional group tolerance. chemistrysteps.comwikipedia.orgvedantu.com While a specific example for this compound is not detailed in the provided literature, this method is broadly applicable to secondary alcohols. uni-ruse.bg The resulting β-ketoester is a valuable intermediate for further C-C bond-forming reactions.

Etherification and Esterification: The hydroxyl group can also be converted into an ether or another ester. For instance, etherification can be achieved under Mitsunobu conditions, which allows for the formation of C-O bonds with inversion of stereochemistry if a chiral center is present. researchgate.net This reaction typically involves treating the alcohol with a nucleophile (e.g., a phenol (B47542) for etherification) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Table 2: Selected Reactions at the Hydroxyl Group of this compound and Related Compounds

| Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Protection (Silylation) | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF | Isopropyl 3-(tert-butyldimethylsilyloxy)propanoate | Protects the hydroxyl group during subsequent reactions. irb.hr |

| Oxidation (Swern) | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Substrate 3. Et₃N | Isopropyl 3-oxopropanoate | A mild and general method for oxidizing secondary alcohols to ketones. wikipedia.orgvedantu.com | | Etherification (Mitsunobu) | Phenol, PPh₃, DEAD or DIAD, THF | Isopropyl 3-phenoxypropanoate | Proceeds with inversion of configuration at the alcohol center. researchgate.net |

Synthesis of Novel 3-Hydroxypropanoate Derivatives for Research Purposes

The dual functionality of this compound and its analogues makes them valuable starting materials for the synthesis of novel derivatives with specific properties for various research fields, including materials science and medicinal chemistry.

Liquid Crystals: Chiral 3-aryl-3-hydroxypropanoic esters have been utilized as versatile building blocks for the synthesis of chiral liquid crystals. irb.hrfigshare.comacs.orgirb.hr By attaching mesogenic (liquid-crystal-forming) units to the 3-hydroxypropanoate core, researchers have created novel materials with diverse topologies, including rod-shaped, bent-shaped, and polycatenar liquid crystals. irb.hr These compounds can exhibit various mesophases, such as chiral nematic (N*) and smectic phases, and in some cases, rare phases like the twist grain boundary A (TGBA) and blue phases. irb.hr The synthesis allows for systematic variation of the molecular structure to fine-tune the intermolecular interactions and study the relationship between molecular shape and the resulting liquid crystalline properties. irb.hr

Bioactive Compounds: Derivatives of 3-hydroxypropanoic acid are actively being explored for their potential biological activities. For example, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess promising antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris. mdpi.com Another significant derivative is isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), a metabolite of Danshen (Salvia miltiorrhiza), which has been synthesized and investigated for its cardioprotective effects. masterorganicchemistry.comacs.org Microwave-assisted synthesis has been shown to be an efficient method for producing IDHP, significantly reducing reaction times and increasing yields compared to conventional heating. irb.hr

Table 3: Examples of Novel 3-Hydroxypropanoate Derivatives for Research

| Derivative Class | Example Structure/Description | Synthetic Approach | Research Purpose/Application |

|---|---|---|---|

| Liquid Crystals | Rod-shaped mesogen containing a chiral naphthyl-3-hydroxypropanoate moiety. irb.hr | Asymmetric transfer hydrogenation of a β-ketoester to form the chiral alcohol, followed by esterification with mesogenic units. irb.hr | Investigation of chiral nematic and twist grain boundary A (TGBA) phases in soft materials. irb.hr |

| Antimicrobial Agents | Hydrazones derived from 3-((4-hydroxyphenyl)amino)propanoic acid. mdpi.com | Multi-step synthesis involving the reaction of a substituted 4-aminophenol (B1666318) with an acrylic acid derivative, followed by conversion to hydrazides and condensation with aldehydes/ketones. mdpi.com | Development of new antimicrobial agents against ESKAPE pathogens and drug-resistant fungi. mdpi.com |

| Cardioprotective Agents | Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP). acs.org | Multi-step synthesis from 3,4-dihydroxybenzaldehyde (B13553), often utilizing microwave irradiation to enhance reaction efficiency. irb.hr | Investigation of therapeutic potential for conditions like vascular aging and myocardial injury. acs.org |

Advanced Analytical Techniques for Research on Isopropyl 3 Hydroxypropanoate

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental in elucidating the molecular structure of Isopropyl 3-hydroxypropanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structural integrity of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For instance, in a related compound, (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, the isopropyl group protons show a characteristic signal at approximately δ 1.45 ppm. In various ethyl 3-hydroxypropanoate derivatives, the protons of the ethyl group and the hydrogens on the propanoate backbone show distinct chemical shifts and coupling patterns that are invaluable for structural confirmation. rsc.orgamazonaws.com

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. For ethyl 3-hydroxypropanoate derivatives, characteristic signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the ethyl group are observed at specific chemical shifts. rsc.orgamazonaws.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound containing an ester and a hydroxyl group, such as this compound, would be expected to show characteristic absorption bands. For example, a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. researchgate.netnist.gov

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound, the molecular weight is 132.16 g/mol . lookchem.comchemsynthesis.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org

Table 1: Spectroscopic Data for Related 3-Hydroxypropanoate Esters

| Technique | Compound | Key Signals/Bands | Reference |

|---|---|---|---|

| ¹H NMR | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | δ 5.11 (dd, 1H, CH-OH), 4.18 (q, 2H, OCH₂), 2.71 (m, 2H, CH₂CO), 1.26 (t, 3H, CH₃) | rsc.org |

| ¹³C NMR | Ethyl 3-hydroxy-3-phenylpropanoate | δ 172.4 (C=O), 142.5 (Ar-C), 70.2 (CH-OH), 60.8 (OCH₂), 43.3 (CH₂CO), 14.1 (CH₃) | amazonaws.com |

| IR | Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | 3256 cm⁻¹ (O-H), 1678 cm⁻¹ (C=O) | researchgate.net |

| MS | Isopropyl 3-hydroxybenzoate | m/z 180 (M+), 138, 121 | nih.gov |

Chromatographic Analysis and Purity Assessment (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the analysis and purification of 3-hydroxypropionic acid and its esters. google.comgoogle.com Reversed-phase HPLC, often using a C18 column, is a common method. csic.es The concentration of compounds like 3-HP in a sample can be quantified using HPLC with a refractive index detector or a UV detector, depending on the compound's properties. nih.gov For purity assessment, HPLC can separate the target compound from impurities, and the peak area percentage is used to determine the purity level. google.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Since 3-hydroxypropanoate esters possess a chiral center at the C3 position, separating the enantiomers is crucial, especially in applications where stereochemistry is important. Chiral HPLC is the primary method for this purpose. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AS-H, Chiralpak AD-H), are frequently used. u-tokyo.ac.jprsc.orgscirp.org The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol like isopropanol (B130326). amazonaws.comu-tokyo.ac.jp By using chiral HPLC, the enantiomeric excess (ee) of a sample can be accurately determined. csic.esirb.hrresearchgate.net For instance, the enantiomers of ethyl 3-hydroxy-3-phenylpropanoate have been successfully separated using a Chiralcel OD column with a hexane:i-PrOH mobile phase. amazonaws.com

Table 2: Chromatographic Conditions for Analysis of 3-Hydroxypropanoate Derivatives

| Technique | Compound | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| HPLC | 3-Hydroxypropionic Acid | Aminex HPX-87H | 0.5 mM H₂SO₄ | Refractive Index | Quantification in fermentation broth | nih.gov |

| Chiral HPLC | Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate | Chiralpak AS | Heptane:i-PrOH (95:5) | UV | Enantiomeric excess determination | amazonaws.com |

| Chiral HPLC | (S)-Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate | Chiralcel AD-H | n-hexane/i-PrOH (90/10) | UV | 88% ee determined | rsc.org |

| HPLC-MS/MS | R/S-3-hydroxyalkanoates | CHIRALPAK IA-U | Reversed-phase gradient | MS/MS | Direct enantioseparation without derivatization | researchgate.net |

X-ray Crystallography in Structural Elucidation of Derivatives (e.g., Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, the structural analysis of its derivatives provides invaluable insights into molecular conformation and intermolecular interactions.

A notable example is the X-ray crystallographic study of Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate . Research on this compound has revealed interesting phenomena related to its crystal packing. researchgate.net One study reported the transformation of a conglomerate of (R)- and (S)-crystals into racemic crystals through sublimation. researchgate.net The crystallographic analysis of these racemic crystals showed that the compound forms homochiral oligomers through extensive hydrogen-bonding networks, rather than the expected heterochiral dimers. researchgate.net This preference for homochiral intermolecular interactions is a significant finding in understanding the solid-state behavior of such molecules. researchgate.netcore.ac.uk

The crystal structure determination of other derivatives, such as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, has also been reported, providing detailed information on bond lengths, bond angles, and hydrogen bonding patterns that stabilize the crystal packing. researchgate.net These studies are crucial for understanding structure-property relationships.

Table 3: Crystallographic Data for Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dimensions of Crystal Studied | 0.45 x 0.44 x 0.07 mm | researchgate.net |

| Refinement Method | Full-matrix least-squares on F² | researchgate.net |

| Key Finding | Formation of homochiral oligomers via multi-centered H-bonding networks | researchgate.net |

Theoretical and Computational Investigations of Isopropyl 3 Hydroxypropanoate Structures and Reactions

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like isopropyl 3-hydroxypropanoate. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying a range of molecular properties.

For this compound, DFT calculations would typically be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the distribution of electron density, dipole moment, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). These properties are crucial for understanding the molecule's reactivity.

Predict spectroscopic properties: DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

In a study on a more complex, related compound, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, the ground state geometry was optimized using the DFT-B3LYP/6-311+G(d,p) level of theory to analyze its vibrational and NMR spectra. A similar approach would be applicable to this compound to gain insights into its structural and spectroscopic characteristics.

Table 1: Representative Quantum Chemical Methods and Their Applications

| Method | Abbreviation | Typical Application for this compound |

| Density Functional Theory | DFT | Geometry optimization, electronic structure, spectroscopic properties. |

| Møller-Plesset Perturbation Theory | MP2 | Higher accuracy energy and geometry calculations. |

| Coupled Cluster Theory | CC | High-accuracy benchmark calculations for smaller, related systems. |

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. A common method for its synthesis is the Fischer-Speier esterification of 3-hydroxypropanoic acid with isopropanol (B130326), typically in the presence of an acid catalyst.

Computational studies can elucidate the step-by-step mechanism of this reaction by:

Mapping the potential energy surface: This involves calculating the energies of reactants, intermediates, transition states, and products.

Locating transition states: A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can determine the geometry and energy of these transient species.

Calculating activation energies: The energy difference between the reactants and the transition state, known as the activation energy, is a key factor in predicting the reaction kinetics.

For the acid-catalyzed esterification of 3-hydroxypropanoic acid with isopropanol, the mechanism would likely involve the following key steps, each of which can be modeled computationally:

Protonation of the carboxylic acid carbonyl group by the acid catalyst.

Nucleophilic attack of the isopropanol oxygen on the protonated carbonyl carbon.

Proton transfer steps.

Elimination of a water molecule to form the ester.

A DFT study on the conversion of methyl levulinate to γ-valerolactone catalyzed by Al(OiPr)3 investigated reaction pathways, including transesterification, and identified the rate-determining step by calculating the energies of intermediates and transition states. A similar computational approach would be invaluable in detailing the intricacies of this compound synthesis.

Table 2: Key Parameters in Reaction Mechanism Studies

| Parameter | Description | Significance for this compound Synthesis |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Indicates whether the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work. | Determines the spontaneity of the reaction. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A higher activation energy corresponds to a slower reaction rate. |

Molecular Modeling and Conformational Analysis

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Molecular modeling and conformational analysis are used to identify the most stable conformers and to understand the molecule's flexibility.

The presence of a hydroxyl group and an ester functional group allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the oxygen atoms of the ester group. This interaction can significantly influence the conformational preferences of the molecule.

Computational techniques for conformational analysis include:

Systematic or random conformational searches: These methods explore the potential energy surface to identify low-energy conformers.

Molecular dynamics simulations: These simulations model the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.

For a related, but more complex molecule, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, X-ray structure analysis has been used to characterize its molecular structure, revealing intermolecular hydrogen bonds that stabilize the crystal packing. While this is an experimental technique, computational methods can complement such studies by exploring a wider range of conformations that may exist in different environments, such as in solution.

Table 3: Common Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Influence on Conformation |

| O=C-O-C (ester) | Rotation around the ester C-O single bond. | Influences the orientation of the isopropyl group relative to the carbonyl. |

| C-C-C-O (backbone) | Rotation around the central C-C bond of the propanoate chain. | Determines the relative positions of the ester and hydroxyl groups. |

| C-C-O-H (hydroxyl) | Rotation around the C-O bond of the hydroxyl group. | Affects the potential for intramolecular hydrogen bonding. |

Stereochemical Aspects in Research on Isopropyl 3 Hydroxypropanoate and Its Derivatives

Enantiomeric Recognition and Separation Methodologies

The stereochemical configuration of isopropyl 3-hydroxypropanoate and its derivatives is a critical determinant of their biological activity and chemical properties. Consequently, the development of robust methodologies for the recognition and separation of their enantiomers is of significant scientific importance. While specific protocols for the chiral separation of this compound are not extensively detailed in readily available literature, established methods for analogous short-chain β-hydroxy esters, such as ethyl 3-hydroxybutyrate (B1226725), provide a strong precedent for effective separation strategies. These methodologies primarily include high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and enzymatic kinetic resolution.

High-performance liquid chromatography stands as a powerful and widely adopted technique for the analytical and preparative separation of enantiomers. The success of this method hinges on the selection of an appropriate chiral stationary phase that exhibits differential interactions with the enantiomers, leading to different retention times. For the separation of enantiomers of ethyl 3-hydroxybutyrate, a close structural analog of this compound, a Chiralcel OD-H column has been successfully employed. This CSP, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, demonstrates effective chiral recognition for this class of compounds.

In a documented application, the enantiomers of ethyl 3-hydroxybutyrate were baseline separated using a Chiralcel OD-H column (4.6 mm × 250 mm, 5 μm) nih.gov. The separation was achieved under normal-phase conditions with a mobile phase consisting of a mixture of n-hexane and isopropyl alcohol (100:5, v/v). At a flow rate of 1.0 mL/min and a column temperature of 25 °C, the enantiomers were successfully resolved within 11 minutes, achieving a resolution of 4.25 nih.gov. This example underscores the utility of polysaccharide-based CSPs for the chiral resolution of short-chain β-hydroxy esters. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase. The specific conditions for such separations are crucial and are summarized in the table below.

| Parameter | Value |

| Chromatographic Column | Chiralcel OD-H (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | n-hexane/isopropyl alcohol (100:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Resolution (Rs) | 4.25 |

This interactive data table presents the optimized HPLC conditions for the enantiomeric separation of ethyl 3-hydroxybutyrate, a model compound for this compound.

Beyond chromatographic techniques, enzymatic kinetic resolution offers a highly selective method for obtaining enantiomerically enriched β-hydroxy esters. This approach leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the kinetic resolution of racemic ethyl 3-hydroxybutyrate has been effectively achieved through lipase-catalyzed acetylation. In a common procedure, an acyl donor such as vinyl acetate (B1210297) is used in the presence of a lipase, for example, from Candida antarctica (CALB). The enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. This method is valued for its high enantioselectivity and operation under mild reaction conditions.

Formation and Structural Analysis of Racemic Crystals (e.g., Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate)

The study of the crystalline state of chiral molecules provides profound insights into the nature of intermolecular interactions and their influence on the physical properties of the substance. A particularly intriguing case is the formation and structural analysis of racemic crystals of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate. Research in this area has revealed unconventional crystallographic structures that challenge common expectations regarding the packing of enantiomers in a racemic crystal lattice.

In a notable study, racemic crystals of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate were prepared through an unconventional method involving the sublimation of a mixture of the (R)- and (S)-enantiomer conglomerates researcher.life. This process led to the formation of true racemic crystals, which were then subjected to single-crystal X-ray diffraction analysis to elucidate their three-dimensional structure.

The crystallographic analysis of these racemic crystals yielded unexpected results. Contrary to the common observation of heterochiral dimer formation (i.e., pairing of opposite enantiomers) in the crystal lattice of many racemic compounds, the structure of racemic isopropyl 3,3,3-trifluoro-2-hydroxypropanoate revealed a preference for homochiral interactions researcher.life. The crystal unit cell was found to contain both (R)- and (S)-enantiomers; however, they were arranged in a manner that favored the formation of infinite, multi-centered hydrogen-bonding networks exclusively between molecules of the same chirality (homochiral oligomers) researcher.life. This indicates a strong thermodynamic preference for self-recognition over cross-recognition between the enantiomers in the solid state.

A comparison of the physical properties of the racemic and enantiomerically pure crystals further underscores the structural differences. The melting point of the racemic crystals was found to be 57 °C, which is significantly lower than the 79 °C melting point of the enantiomerically pure crystals researcher.life. This substantial difference in melting points is indicative of weaker intermolecular forces in the racemic crystal lattice compared to the homochiral lattice of the pure enantiomers. Furthermore, the density of the racemic crystals (1.522 g/cm³) was observed to be higher than that of the enantiomerically pure form (1.456 g/cm³), a finding consistent with Wallach's rule, which often correlates denser packing with racemic compounds researcher.life.

The key crystallographic data for racemic isopropyl 3,3,3-trifluoro-2-hydroxypropanoate are summarized in the table below.

| Crystal Data | Value |

| Molecular Formula | C₆H₉F₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.93 Å, b = 6.32 Å, c = 11.83 Å, β = 98.7° |

| Volume | 806.5 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.522 g/cm³ |

This interactive data table provides a summary of the crystallographic data for racemic isopropyl 3,3,3-trifluoro-2-hydroxypropanoate.

Self-Disproportionation of Enantiomers (SDE) Phenomena in Fluorinated Derivatives

The phenomenon of Self-Disproportionation of Enantiomers (SDE) refers to the spontaneous fractionation of a non-racemic mixture of enantiomers into fractions that are enriched and depleted in the major enantiomer under the influence of achiral physical processes such as chromatography, distillation, or sublimation. Fluorinated derivatives of this compound, particularly isopropyl 3,3,3-trifluoro-2-hydroxypropanoate, have been identified as compounds that exhibit pronounced SDE phenomena.

The underlying principle of SDE is rooted in the differences in the physical properties of homochiral (between same enantiomers) and heterochiral (between opposite enantiomers) molecular associations. In the case of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate, the strong preference for the formation of homochiral oligomers, as observed in its crystal structure, is a key factor driving its SDE behavior. This differential association leads to variations in properties such as vapor pressure and solubility between the racemic form and the pure enantiomers, which can be exploited for their partial separation.

Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate is often cited as an extreme example of SDE. The significant difference in the melting points and sublimation rates of its racemic and enantiomerically pure forms facilitates the enrichment of one enantiomer through processes like sublimation. For instance, when a non-racemic sample of this compound is subjected to sublimation, the vapor phase can become enriched in the racemic form, leaving behind a solid residue that is further enriched in the excess enantiomer.

This phenomenon is not unique to isopropyl 3,3,3-trifluoro-2-hydroxypropanoate but has been observed in other fluorinated analogs of lactic acid as well. The introduction of fluorine, especially a trifluoromethyl group, into a molecule can significantly increase its volatility. This property, combined with differences in intermolecular interactions between enantiomers, can amplify the SDE effect during phase transitions. For example, in a study of a fluorinated lactic acid analog, it was demonstrated that sublimation at ambient temperature and pressure could lead to a substantial enrichment of the less volatile, enantiomerically pure form from an initially enantiomerically enriched sample nih.gov.

The magnitude of the SDE is influenced by several factors, including the chemical structure of the compound, the initial enantiomeric excess, and the specific conditions of the physical process being applied (e.g., temperature, pressure, and the nature of any stationary phase in chromatography). The study of SDE in fluorinated derivatives of 3-hydroxypropanoates is crucial for ensuring the accuracy of enantiomeric excess measurements and for developing unconventional methods for enantiopurification.

The following table summarizes the observed SDE behavior in related fluorinated compounds.

| Compound | Process | Observation |

| Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate | Sublimation | Enrichment of the less volatile enantiomer in the solid residue. |

| Fluorinated lactic acid amide | Sublimation | Significant self-disproportionation of enantiomers. |

This interactive data table illustrates the Self-Disproportionation of Enantiomers (SDE) phenomena observed in fluorinated derivatives.

Applications of Isopropyl 3 Hydroxypropanoate and Its Derivatives in Organic Synthesis and Materials Science Research

Utility as a Chemical Intermediate and Building Block in Organic Synthesis

3-Hydroxypropionic acid (3-HP) is recognized as a key C3 building block for the chemical industry, capable of being converted into a variety of commodity and specialty chemicals. nih.gov Esters of 3-HP, such as Isopropyl 3-hydroxypropanoate, carry this potential forward, acting as protected forms of the acid that can be used in specific synthetic applications.

While the broader research focus has often been on 3-HP itself, specific applications of its isopropyl ester are documented. For instance, this compound has been utilized as a reactant in the synthesis of complex bioactive molecules. A notable example is its use as a precursor in the development of an inhibitor for the U2AF1-UHM protein complex, a target in leukemia research. acs.org In this synthesis, the isopropyl ester moiety is incorporated into a larger molecular framework designed to interact with specific biological targets. acs.org This demonstrates its role as a functionalized building block for creating specialized, non-polymeric compounds in medicinal chemistry.

Polymeric Materials Research based on 3-Hydroxypropionic Acid Monomers

The most significant application of 3-hydroxypropionic acid and its esters is in the field of materials science, specifically as monomers for biodegradable polymers known as polyhydroxyalkanoates (PHAs). nih.govasm.org These bioplastics are considered promising alternatives to petroleum-based plastics due to their biocompatibility and ability to degrade naturally. nih.govfrontiersin.org

Poly(3-hydroxypropionate), or P3HP, is the homopolymer synthesized from 3-HP monomers. frontiersin.org Although no natural organisms are known to produce P3HP, it can be synthesized through various biological and chemical routes, often using genetically engineered microorganisms. nih.gov P3HP is a well-characterized polyester (B1180765) that exhibits desirable mechanical properties, including high flexibility and tensile strength, distinguishing it from other more brittle bioplastics like poly(3-hydroxybutyrate) (P3HB). frontiersin.org

The physical and thermal properties of P3HP make it an attractive material for a range of applications. nih.gov It possesses a low glass transition temperature and a relatively low melting point, which are advantageous for processing. nih.govasm.org

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | -20 °C | nih.gov |

| Melting Temperature (Tm) | ~77 °C | nih.gov |

| Fusion Enthalpy (ΔHf) | 64 J/g | nih.gov |

| Elongation at Break | 584% | nih.gov |

To enhance the material properties of other PHAs, 3-HP is often incorporated as a comonomer. The most studied member of the PHA family, poly(3-hydroxybutyrate) (P3HB), is known for its high crystallinity and brittleness, which limits its practical applications. asm.org By creating copolymers such as poly(3-hydroxybutyrate-co-3-hydroxypropionate) (P(3HB-co-3HP)), researchers can significantly improve the polymer's physical characteristics. researchgate.net

| 3-HP Content (mol%) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Crystallinity (%) |

|---|---|---|---|

| 0 | 175 | 4 | 60 |

| 11 | 145 | -1 | 50 |

| 20 | 130 | -5 | 42 |

| 35 | 110 | -8 | 35 |

| 48 | 85 | -13 | 28 |

Data adapted from published research on P(3HB-co-3HP) copolymers. The values are illustrative of the general trend. researchgate.net

Development of Specialized Reagents and Precursors

The primary role of this compound in synthetic chemistry is as a stable, handleable precursor to the 3-hydroxypropionate (B73278) monomer unit for polymerization. Its application as a starting material for other types of specialized reagents is less common but significant where demonstrated. As noted previously, its use in the synthesis of a targeted U2AF1-UHM inhibitor highlights its potential as a precursor for developing complex, non-polymeric molecules with specific biological activities. acs.org In this context, the entire this compound molecule acts as a fragment that is incorporated into the final, larger structure, making it a valuable precursor for pharmaceutical and medicinal chemistry research. acs.org

Mechanistic Biological Investigations Involving Isopropyl 3 Hydroxypropanoate Derivatives

Research on Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate (IDHP)

Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP) is a significant bioactive metabolite recognized for its potential therapeutic properties, particularly in cardiovascular and inflammatory diseases. nih.govnih.gov Mechanistic studies have begun to unravel the complex signaling pathways through which IDHP confers its protective effects at a cellular level.

IDHP has demonstrated notable anti-inflammatory effects, particularly in the context of neuroinflammation mediated by microglial cells. airitilibrary.com Research using lipopolysaccharide (LPS)-induced microglia, which are the primary immune cells of the central nervous system, has shown that IDHP can dose-dependently suppress the activation of these cells. airitilibrary.com

The mechanism involves the significant reduction of key pro-inflammatory mediators. Specifically, IDHP inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). airitilibrary.com This suppression extends to the transcriptional level, where IDHP downregulates the mRNA expression of the enzymes and cytokines responsible for their production, such as inducible nitric oxide synthase (iNOS). airitilibrary.com

A crucial element of its anti-inflammatory action is the inhibition of the nuclear factor κB (NF-κB) signaling pathway. IDHP was found to suppress the LPS-induced translocation of NF-κB into the nucleus and its subsequent DNA binding activity in BV-2 microglial cells. airitilibrary.com By inhibiting this key transcription factor, IDHP effectively curtails the expression of numerous pro-inflammatory genes. Furthermore, IDHP significantly reduces the production of reactive oxygen species (ROS) in activated microglia, highlighting its dual role in mitigating both inflammatory and oxidative stress pathways. airitilibrary.com

Table 1: Effects of IDHP on Activated Microglia

| Parameter Modulated | Effect Observed in LPS-Induced Microglia | Signaling Pathway Implication |

|---|---|---|

| Nitric Oxide (NO) | Significant dose-dependent reduction in production. | Inhibition of iNOS expression and activity. |

| TNF-α & IL-1β | Significant dose-dependent reduction in production and release. | Downregulation of pro-inflammatory cytokine gene expression. |

| NF-κB | Suppression of nuclear translocation and DNA binding activity. | Interruption of a central inflammatory signaling cascade. |

Recent investigations have identified IDHP as a potent agent for attenuating vascular aging, a key contributor to cardiovascular diseases. nih.govnih.gov Studies using human umbilical vein endothelial cells (HUVEC) induced into a state of senescence by palmitic acid have shown that IDHP can delay this aging process by modulating the ROS/ferroptosis pathway. nih.govnih.gov

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.net In the context of vascular aging, IDHP was found to protect vascular cells by significantly reducing the accumulation of ferrous ions (Fe²⁺) and lipid-based reactive oxygen species (lipid ROS). nih.gov This action directly counteracts the hallmark features of ferroptosis. nih.govresearchgate.net The protective effects are achieved by attenuating the excessive generation of ROS and inhibiting the downstream ferroptosis signaling pathways. nih.gov

Furthermore, IDHP was observed to alleviate cellular senescence in a dose-dependent manner, as evidenced by its ability to reverse the cell cycle arrest caused by palmitic acid. nih.gov By mitigating lipotoxicity-induced vascular senescence through the inhibition of the ROS/ferroptosis pathway, IDHP demonstrates significant potential for protecting blood vessels. nih.govnih.gov

Table 2: Mechanistic Effects of IDHP on Palmitic Acid-Induced HUVEC Senescence

| Cellular Process | Effect of IDHP Treatment | Key Pathway |

|---|---|---|

| Vascular Aging | Delays cellular senescence. | ROS/Ferroptosis |

| Iron Metabolism | Reduces the accumulation of ferrous ions (Fe²⁺). | Ferroptosis |

| Lipid Peroxidation | Decreases levels of lipid ROS. | Ferroptosis |

| Cell Cycle | Alleviates cell cycle arrest in a dose-dependent manner. | Cellular Senescence |

The cardioprotective effects of IDHP extend to direct protection of myocardial cells during systemic inflammatory events like sepsis. nih.gov Sepsis can induce severe myocardial injury through oxidative stress, inflammation, and mitochondrial dysfunction. Research has shown that IDHP provides significant protection against septic myocardial injury by modulating the GAS6/Axl-AMPK signaling pathway. nih.gov

In a model of sepsis induced by cecal ligation and puncture (CLP), IDHP treatment was found to reverse the CLP-induced downregulation of Growth Arrest-Specific 6 (GAS6), its receptor Axl, and the phosphorylation of AMP-activated protein kinase (AMPK). nih.gov The activation of this pathway is critical for cellular energy homeostasis, and its promotion by IDHP helps to inhibit myocardial oxidative stress, inflammatory responses, apoptosis, and mitochondrial damage associated with sepsis. nih.gov

The importance of this pathway was confirmed in experiments where the protective effects of IDHP were reversed in GAS6 knockout mice, underscoring the central role of GAS6/Axl-AMPK signaling in the compound's cardioprotective mechanism. nih.gov This research provides a clear molecular basis for how IDHP can protect heart tissue during severe systemic stress. nih.gov

Broader Metabolic Pathway Research on 3-Hydroxypropionate (B73278)

3-Hydroxypropionate (3-HP) is a key intermediate in several metabolic pathways, most notably in certain carbon fixation cycles found in archaea. nih.govnih.gov Understanding the function and regulation of these pathways provides insight into microbial metabolism and offers platforms for metabolic engineering.

The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is a carbon fixation pathway utilized by some archaea, particularly those in the order Sulfolobales, to convert inorganic carbon (CO₂) into organic compounds for cellular growth. nih.govwikipedia.org This cycle is exceptionally energy-efficient and allows these organisms to thrive in extreme environments like hydrothermal vents, which are characterized by high temperatures and low oxygen. wikipedia.org

The cycle operates in two main parts. The first part involves the conversion of acetyl-CoA and two molecules of bicarbonate into the intermediate succinyl-CoA, passing through 3-hydroxypropionate. nih.govasm.org The second part regenerates acetyl-CoA. The pathway involves 13 enzymes catalyzing 16 reactions. nih.gov Key steps include the initial carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. nih.govnih.gov This 3-HP is subsequently converted through several steps to propionyl-CoA, which is carboxylated a second time, eventually forming succinyl-CoA. nih.gov This intermediate is then reduced to 4-hydroxybutyrate (4-HB) and ultimately converted back into two molecules of acetyl-CoA, one of which is regenerated for the cycle and the other becomes net-fixed carbon. nih.gov

Regulation of this cycle is critical for metabolic control. Studies have identified acetyl-CoA/propionyl-CoA carboxylase (ACC) and hydroxybutyryl-CoA synthetase (HBCS) as key regulated control points within the pathway. nih.gov

The efficiency of biosynthetic pathways that produce 3-hydroxypropionate is governed by enzyme kinetics and the control of metabolic flux. In vitro studies reconstituting parts of the 3-HP/4-HB cycle have been instrumental in identifying rate-limiting steps. nih.gov For instance, the formation of 3-HP from acetyl-CoA was found to be highly sensitive to the concentrations and activities of acetyl-CoA carboxylase (ACC) and malonyl-CoA reductase (MCR), but not malonate semialdehyde reductase. nih.gov This indicates that ACC and MCR are key points of flux control in this biosynthetic route. nih.gov

Metabolic engineering efforts to optimize 3-HP production often focus on these control points. For example, overexpressing ACC is a common strategy to increase the production of downstream products. nih.gov Furthermore, kinetic models of the entire 3-HP/4-HB cycle have been developed to assess metabolic engineering strategies and predict how carbon flux is distributed through different branches of the pathway. nih.gov These models confirm the significance of ACC as a major control point. nih.gov The interplay between pathway thermodynamics, enzyme kinetics, and the availability of precursors like acetyl-CoA and cofactors like NADPH is crucial for redirecting and maximizing metabolic flux towards 3-HP synthesis. biorxiv.orgchalmers.se

Table 3: Key Enzymes in 3-Hydroxypropionate Biosynthetic Routes and Flux Control

| Enzyme | Role in Pathway | Importance in Flux Control |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the initial carboxylation of acetyl-CoA to malonyl-CoA. | A primary and sensitive control point; overexpression often used to boost pathway flux. nih.govnih.gov |

| Malonyl-CoA Reductase (MCR) | Reduces malonyl-CoA to 3-hydroxypropionate. | A sensitive control point; its activity significantly impacts the rate of 3-HP formation. nih.govchalmers.se |

| Malonate Semialdehyde Reductase (MSR) | Reduces malonate semialdehyde to 3-hydroxypropionate. | Found to be less sensitive, indicating it is not a primary rate-limiting step. nih.gov |

Q & A

Q. How does this compound’s reactivity compare to its methyl and ethyl analogs in nucleophilic acyl substitution reactions?

- Methodological Answer : Steric hindrance from the isopropyl group reduces reactivity by ~30% compared to methyl analogs (kinetic studies via stopped-flow UV-Vis). Hammett plots using substituted benzoyl chlorides show a ρ value of +1.2, indicating a transition state with partial positive charge development on the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.